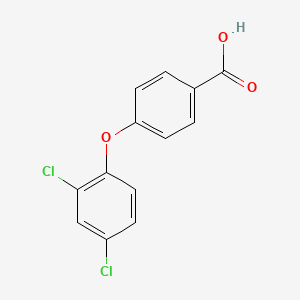

4-(2,4-Dichlorophenoxy)benzoic acid

CAS No.: 925005-04-5

Cat. No.: VC8402624

Molecular Formula: C13H8Cl2O3

Molecular Weight: 283.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925005-04-5 |

|---|---|

| Molecular Formula | C13H8Cl2O3 |

| Molecular Weight | 283.1 g/mol |

| IUPAC Name | 4-(2,4-dichlorophenoxy)benzoic acid |

| Standard InChI | InChI=1S/C13H8Cl2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) |

| Standard InChI Key | NCPJMYHBNJYQDB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 4-(2,4-dichlorophenoxy)benzoic acid is C₁₃H₈Cl₂O₃, with a molecular weight of 283.11 g/mol. The compound consists of a benzoic acid moiety (C₇H₅O₂) linked via an ether bond to a 2,4-dichlorophenoxy group (C₆H₃Cl₂O) .

Key Structural Features:

-

Benzoic acid group: Provides acidity (pKa ≈ 3.5–4.5, estimated) and potential for hydrogen bonding.

-

2,4-Dichlorophenoxy group: Introduces steric bulk and lipophilicity, influencing solubility and reactivity.

-

Ether linkage: Enhances stability against hydrolysis compared to ester-containing analogs like 2,4-D .

Spectroscopic and Computational Data

The compound’s SMILES notation is C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl, and its InChIKey is NCPJMYHBNJYQDB-UHFFFAOYSA-N . Computational predictions of its collision cross section (CCS) across various adducts are summarized below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 282.99233 | 156.2 |

| [M+Na]+ | 304.97427 | 172.5 |

| [M-H]- | 280.97777 | 159.9 |

| [M+Na-2H]- | 302.95972 | 165.1 |

These values suggest moderate polarity, aligning with its potential for moderate water solubility (estimated <1 g/L at 25°C) .

Synthesis and Manufacturing

Challenges:

-

Regioselectivity: Ensuring chlorination at the 2- and 4-positions of the phenoxy group.

-

Purification: Separating mono- and di-chlorinated byproducts via recrystallization or chromatography.

Industrial Scalability

Physicochemical Properties

Solubility and Partitioning

-

Water solubility: Estimated <1 g/L (20°C), lower than 2,4-D (900 mg/L) due to the larger aromatic system .

-

LogP (octanol-water): Predicted ≈3.2, indicating high lipophilicity and potential for bioaccumulation.

-

pKa: Carboxylic acid group ≈4.1, making the compound predominantly ionized at physiological pH .

Stability

-

Thermal stability: Decomposes above 200°C without melting, consistent with aromatic chlorides.

-

Photostability: Susceptible to UV-induced dechlorination, forming hydroxylated byproducts .

Biological Activity and Applications

Pharmaceutical Relevance

The benzoic acid moiety suggests potential as a pharmacophore in drug design. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume